methyl (4R)-4-methyl-6-oxoheptanoate
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Overview
Description
Methyl (4R)-4-methyl-6-oxoheptanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This compound, in particular, has a unique structure that includes a methyl group and a ketone functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4R)-4-methyl-6-oxoheptanoate can be synthesized through esterification reactions. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the reaction between 4-methyl-6-oxoheptanoic acid and methanol in the presence of concentrated sulfuric acid can yield this compound .
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of catalysts such as sulfuric acid or dry hydrogen chloride gas can accelerate the reaction and improve the overall production rate .
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-4-methyl-6-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methyl-6-oxoheptanoic acid.
Reduction: 4-methyl-6-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl (4R)-4-methyl-6-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl (4R)-4-methyl-6-oxoheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The ketone group can also interact with nucleophiles, leading to various chemical transformations. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylhexanoate: Similar structure but lacks the ketone group.
Ethyl 4-methyl-6-oxoheptanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (4R)-4-methyl-6-oxoheptanoate is unique due to the presence of both a ketone and an ester functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these groups .
Properties
CAS No. |
52921-01-4 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl (4R)-4-methyl-6-oxoheptanoate |
InChI |
InChI=1S/C9H16O3/c1-7(6-8(2)10)4-5-9(11)12-3/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
ANUTUOGPBVZSJE-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)CC(=O)C |
Canonical SMILES |
CC(CCC(=O)OC)CC(=O)C |
Origin of Product |
United States |
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